molecular formula C11H8O6 B12765882 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid CAS No. 39051-96-2

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid

Cat. No.: B12765882
CAS No.: 39051-96-2
M. Wt: 236.18 g/mol
InChI Key: LMYWVTVHSMUDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is a chemical compound belonging to the class of isocoumarins. It is characterized by its unique structure, which includes a methoxy group at the 6th position, a hydroxy group at the 8th position, and a carboxylic acid group at the 3rd position on the isocoumarin scaffold. This compound has been isolated from various natural sources, including fungi such as Aspergillus ochraceus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-3-methoxybenzoic acid can yield the desired isocoumarin derivative .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using fungal strains such as Aspergillus ochraceus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various isocoumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This compound also activates caspase-3/7, which plays a crucial role in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-8-hydroxyisocoumarin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxy groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other isocoumarin derivatives .

Properties

CAS No.

39051-96-2

Molecular Formula

C11H8O6

Molecular Weight

236.18 g/mol

IUPAC Name

8-hydroxy-6-methoxy-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O6/c1-16-6-2-5-3-8(10(13)14)17-11(15)9(5)7(12)4-6/h2-4,12H,1H3,(H,13,14)

InChI Key

LMYWVTVHSMUDIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)C(=O)O)O

Origin of Product

United States

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